molecular formula C7H5ClN4O2 B3348666 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine CAS No. 18112-32-8

6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine

Cat. No.: B3348666
CAS No.: 18112-32-8
M. Wt: 212.59 g/mol
InChI Key: WVABFEBHNDZFFT-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine (CAS 18112-32-8) is a chemical compound with the molecular formula C7H5ClN4O2 and a molecular weight of 212.60 g/mol . It belongs to the imidazopyridazine family, a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and synthetic chemistry. As a building block in organic synthesis, this compound features reactive chloro, nitro, and methyl functional groups, making it a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) studies . Its core imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment.

Properties

IUPAC Name

6-chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-4-7(12(13)14)11-6(9-4)3-2-5(8)10-11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVABFEBHNDZFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234931
Record name 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18112-32-8
Record name 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18112-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-methylimidazo[1,2-b]pyridazine followed by chlorination. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The subsequent chlorination can be achieved using thionyl chloride or phosphorus pentachloride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 6 can undergo substitution under specific conditions. For example:

  • Amination : Reaction with amines (e.g., pyrrolidine derivatives) in polar aprotic solvents like n-butanol at elevated temperatures (140°C) yields substituted products. A 75% yield was reported for a similar chloroimidazo-pyridazine reacting with (R)-2-(2,5-difluorophenyl)pyrrolidine under sealed conditions .

  • Sulfonation : Sodium benzenesulfinate in dimethylsulfoxide (DMSO) at room temperature replaces chloro with sulfonyl groups, as demonstrated in related imidazo-pyridazines .

Example Reaction:

C7H5ClN4O2+R-NH2n-butanol, 140°CC7H5N5O2R+HCl\text{C}_7\text{H}_5\text{ClN}_4\text{O}_2 + \text{R-NH}_2 \xrightarrow{\text{n-butanol, 140°C}} \text{C}_7\text{H}_5\text{N}_5\text{O}_2\text{R} + \text{HCl}

Reduction of the Nitro Group

The nitro group at position 3 is electron-withdrawing and can be reduced to an amine. Typical methods include:

  • Catalytic Hydrogenation : Using H2_2 and palladium on carbon (Pd/C) in ethanol or THF.

  • Chemical Reduction : Employing Fe/HCl or SnCl2_2/HCl under acidic conditions.

Impact on Bioactivity : Reduction to an amine often enhances solubility and enables further functionalization (e.g., acylation or sulfonylation) .

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed couplings:

  • Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh3_3)4_4 and a base (e.g., Na2_2CO3_3) to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Coupling with amines using Pd catalysts (e.g., Pd2_2(dba)3_3) and ligands (e.g., Xantphos) .

Typical Conditions :

Reaction TypeCatalyst/BaseSolventTemperatureYield Range
SuzukiPd(PPh3_3)4_4/Na2_2CO3_3DME/H2_2O80–100°C60–85%
BuchwaldPd2_2(dba)3_3/XantphosToluene110°C50–75%

Cyanation and Functionalization

The chloro group can be replaced by cyano groups using:

  • Copper-Catalyzed Cyanation : TMSCN (trimethylsilyl cyanide) with CuI in DMF at 100°C .

  • Direct Substitution : Bromoacetonitrile in DMSO with sodium benzenesulfinate, yielding nitrile derivatives .

Example Pathway :

C7H5ClN4O2+BrCH2CNDMSO, RTC8H5N5O2+HBr\text{C}_7\text{H}_5\text{ClN}_4\text{O}_2 + \text{BrCH}_2\text{CN} \xrightarrow{\text{DMSO, RT}} \text{C}_8\text{H}_5\text{N}_5\text{O}_2 + \text{HBr}

C-H Functionalization

The methyl group at position 2 directs regioselective C-H activation:

  • Electrophilic Substitution : Nitration or halogenation at positions activated by the methyl group.

  • Oxidative Coupling : Using iodine or hypervalent iodine reagents to form dimeric structures .

Solubility and Stability Considerations

  • Solubility : Poor aqueous solubility (e.g., >7.8 µM in HepG2 cytotoxicity assays) limits in vitro applications.

  • Stability : Nitro groups may decompose under strong reducing conditions, while chloro groups hydrolyze slowly in aqueous basic media .

Comparative Reactivity Table

PositionGroupReactivity ProfileExample Reactions
6ClNucleophilic substitution, couplingAmination , Suzuki coupling
3NO2_2Reduction to NH2_2Catalytic hydrogenation
2CH3_3C-H activation, directing effectsElectrophilic substitution

Scientific Research Applications

Antiparasitic Activity

One of the primary applications of 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine is in the development of antiparasitic drugs. Research has demonstrated its effectiveness against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. The compound exhibits submicromolar activity with an effective concentration (EC50) of approximately 0.38 µM against the trypomastigote form of this parasite, indicating strong potential for treating neglected tropical diseases .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-3-nitroimidazo[1,2-b]pyridazineNitro group; Nitrogen heterocycleAntiparasitic activity against Trypanosoma spp.
5-Nitroimidazo[1,2-a]pyridineSimilar nitroimidazole structureBroader antimicrobial spectrum
4-Amino-5-nitroimidazoleContains amino group instead of chlorinePotential cancer therapy use
7-Chloro-2-methylimidazo[1,2-b]pyridazineDifferent chlorine position; methyl groupPotential anti-inflammatory properties

The distinct substitution pattern of this compound contributes to its effectiveness against parasitic infections while allowing further chemical modifications to enhance therapeutic potential .

Case Studies and Research Findings

Recent studies have highlighted the compound's promising results in vitro against various parasitic forms. For instance:

  • In vitro studies showed that modified derivatives maintained their antiparasitic activity while improving solubility profiles.
  • Scaffold-hopping strategies have been employed to explore new compounds derived from this core structure, leading to discoveries that may enhance efficacy against resistant strains of parasites.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine is primarily attributed to its ability to interfere with essential biological processes in target organisms. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This leads to the inhibition of cell growth and proliferation. The compound may also interact with specific enzymes or receptors, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-b]pyridazine Scaffold

The pharmacological and chemical properties of imidazo[1,2-b]pyridazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Synthetic Route Key Properties
6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine Cl (C6), Me (C2), NO₂ (C3) Nitration of 6-chloro-2-methylimidazo[1,2-b]pyridazine High reactivity for further functionalization at C6; nitro group enhances electrophilicity.
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine Cl (C6), cyclopropyl (C2) Suzuki coupling of 6-chloro-2-substituted derivatives Enhanced lipophilicity; cyclopropyl group may improve metabolic stability.
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine Cl (C6), Me (C2 and C8) Multi-step alkylation and cyclization Increased steric hindrance; potential for selective binding in kinase inhibition.
6-Chloro-3-(phenylcarbonyl)imidazo[1,2-b]pyridazine Cl (C6), benzoyl (C3) Friedel-Crafts acylation Electron-withdrawing benzoyl group modulates electronic properties; used in photodynamic studies.
6-Chloroimidazo[1,2-b]pyridazin-3-ylamine Cl (C6), NH₂ (C3) Reduction of nitro derivatives Amino group enables hydrogen bonding; explored as a kinase inhibitor intermediate.

Reactivity and Regioselectivity

The reactivity of 6-chloroimidazo[1,2-b]pyridazine derivatives is influenced by substituents:

  • Nitro Group (C3) : Enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at C4. For example, the chlorine atom in 6-chloro-3-nitro derivatives can be replaced with sulfonamide or aryl groups .
  • Methyl Group (C2): Provides steric protection, directing reactions to occur preferentially at C8 in Minisci alkylation reactions .
  • Chlorine (C6) : Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, as demonstrated in the synthesis of antimicrobial agents .

Pharmacological Activity

Imidazo[1,2-b]pyridazines exhibit diverse bioactivities, with substituents dictating target specificity:

  • Antimicrobial Activity : Derivatives like 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine showed potent activity against Plasmodium falciparum (IC₅₀ = 1.2 µM) and bacterial pathogens .
  • Kinase Inhibition: Sanofi-Aventis reported imidazo[1,2-b]pyridazines as casein kinase I inhibitors, with the nitro group at C3 critical for binding affinity .
  • Antiparasitic Properties: Chlorine and nitro substituents synergize in 6-chloro-3-nitro derivatives to inhibit Leishmania and Trypanosoma species .

Key Research Findings

Regioselectivity in Functionalization : Position C8 is the dominant site for radical additions in Minisci reactions, contrary to earlier reports .

Synthetic Efficiency : Palladium-catalyzed cross-coupling reactions achieve >90% purity for aryl-substituted derivatives, enabling rapid library synthesis .

Structure-Activity Relationships (SAR) : The nitro group at C3 enhances antiparasitic activity, while C2 methyl/cyclopropyl groups improve pharmacokinetic profiles .

Biological Activity

6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its significant biological activity, particularly as an antiparasitic agent . Its unique structure, characterized by a chloro group at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position, positions it as a promising candidate in medicinal chemistry and drug development.

The empirical formula of this compound is C₇H₅ClN₄O₂, with a molecular weight of approximately 199.59 g/mol . The compound's structure allows for various chemical modifications, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interfere with essential processes in target organisms. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components such as DNA, proteins, and lipids, leading to cell death. Additionally, it may interact with specific enzymes or receptors to disrupt normal cellular functions.

Antiparasitic Efficacy

Research indicates that this compound exhibits potent activity against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. In vitro studies have shown effective concentrations (EC50) against this parasite:

Parasite EC50 (µM) CC50 HepG2 (µM)
Trypanosoma brucei brucei0.38>7.8
Leishmania infantum axenic amastigotes>1.6
Leishmania donovani promastigotes1.0 ± 0.3>100

These findings suggest that while the compound demonstrates significant antiparasitic activity, it also exhibits low cytotoxicity towards human hepatocytes (HepG2) at higher concentrations .

Solubility and Bioavailability

Despite its efficacy against certain parasites, the compound has shown poor solubility in various culture media, which may limit its therapeutic applicability. This aspect is critical for optimizing formulations intended for clinical use .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of analogs of this compound to improve its biological profile:

  • A study reported the synthesis of derivatives with improved solubility and bioactivity against Leishmania spp. and Trypanosoma spp. through scaffold-hopping strategies aimed at enhancing drug-like properties such as low molecular weight and favorable lipophilicity .
  • Another investigation highlighted the role of the nitro group in contributing to low IC50 values in novel compounds derived from this scaffold, reinforcing its potential as a lead compound in antiparasitic drug discovery efforts .

Q & A

Q. What are the key synthetic routes for 6-chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine?

The compound is synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 using nitric acid in acetic anhydride . A green chemistry approach has also been explored, emphasizing solvent optimization and reduced waste generation .

Q. Which functionalization reactions are feasible at the chloro, nitro, and methyl substituents?

  • Chloro group : Nucleophilic substitution (e.g., with amines, thiols) under polar aprotic solvents (DMF, DMSO) at 80–100°C .
  • Nitro group : Reduction to amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, enabling further derivatization .
  • Methyl group : Oxidation to carboxylic acid derivatives using KMnO₄ or RuO₄ for bioisostere development .

Q. How is the compound characterized to confirm regiochemistry and purity?

  • Regiochemistry : X-ray crystallography or 2D NMR (e.g., NOESY) to confirm substitution patterns, particularly for nitro group placement .
  • Purity : HPLC (C18 column, acetonitrile/water gradient) and LC-MS to verify ≥97% purity .

Advanced Research Questions

Q. How can regioselectivity challenges in Minisci alkylation of the imidazo[1,2-b]pyridazine core be resolved?

Recent corrections highlight that alkyl radical addition to 6-chloroimidazo[1,2-b]pyridazine occurs preferentially at the C8 position, not C3. To confirm regioselectivity:

  • Use crystallography or NOE NMR to distinguish between C3 and C8 adducts .
  • Employ radical trapping agents (e.g., TEMPO) to validate intermediate formation .

Q. What structural modifications enhance benzodiazepine receptor binding affinity?

SAR studies on imidazo[1,2-b]pyridazines reveal:

  • Substituent effects : Methylenedioxy groups at aryl positions increase binding (e.g., IC₅₀ = 1 nM for 3-methoxy-6-(3′,4′-methylenedioxybenzylthio) derivatives) .
  • Detrimental groups : Polymethoxy or dimethyl substituents reduce affinity due to steric hindrance .
Substituent PositionFunctional GroupIC₅₀ (nM)
C3Methoxy1
C6Benzylthio68
C2Styryl>1000

Q. How do solvent and catalyst choice impact Pd-catalyzed direct C3-arylation?

  • Solvent : DMA or pentan-1-ol improves turnover frequency (TOF) compared to DMF .
  • Catalyst : Pd(OAc)₂ with XPhos ligand achieves >85% yield for electron-deficient aryl bromides .
  • Temperature : 110°C optimizes cross-coupling without decomposition .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Assay standardization : Use uniform receptor-binding protocols (e.g., [³H]diazepam displacement in rat brain membranes) .
  • Control compounds : Include 6-chloro-2-phenyl analogs to isolate substituent effects .
  • Metabolic stability : Assess microsomal stability to rule out false negatives due to rapid degradation .

Methodological Notes

  • Suzuki-Miyaura Coupling : For C2-arylation, pre-functionalize the core with bromine (e.g., 2-bromo-3-nitro derivative) before coupling with boronic acids .
  • Crystallization : Use pentane/Et₂O (45:55) for high-purity recrystallization .
  • Safety : Handle nitro derivatives under inert atmospheres to prevent exothermic decomposition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine
Reactant of Route 2
6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine

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